Cyclopropane-1,2-diamine dihydrochloride

Dopamine Receptor Ligands Stereochemistry-Activity Relationship CNS Drug Discovery

This vicinal diamine hydrochloride offers a unique strained cyclopropane scaffold that delivers extreme conformational rigidity (zero rotatable bonds) and reduced basicity (pKa ~8.94) compared to flexible linear analogs like ethylenediamine. This rigid backbone enforces a precise spatial orientation of the two amino groups, which is ideal for designing chiral ligands and metal-organic frameworks where enantioselectivity and fixed coordination geometry are critical. The dihydrochloride salt ensures excellent aqueous solubility and storage stability, making it the preferred format for direct use in biochemical assays and crystallization trials.

Molecular Formula C3H10Cl2N2
Molecular Weight 145.03 g/mol
CAS No. 88526-29-8
Cat. No. B3293196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropane-1,2-diamine dihydrochloride
CAS88526-29-8
Molecular FormulaC3H10Cl2N2
Molecular Weight145.03 g/mol
Structural Identifiers
SMILESC1C(C1N)N.Cl.Cl
InChIInChI=1S/C3H8N2.2ClH/c4-2-1-3(2)5;;/h2-3H,1,4-5H2;2*1H
InChIKeyYWZISQGOINGERV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropane-1,2-diamine Dihydrochloride (CAS 88526-29-8): Procurement-Ready Vicinal Diamine Building Block with Unique Ring Strain and Stereochemical Versatility


Cyclopropane-1,2-diamine dihydrochloride (CAS 88526-29-8) is a white crystalline solid that serves as a vicinal diamine hydrochloride salt featuring a strained three-membered cyclopropane ring with two adjacent amino groups [1]. Its molecular formula is C₃H₁₀Cl₂N₂ and its molecular weight is 145.03 g/mol . The compound is supplied as a racemic mixture or with unspecified stereochemistry and is widely used as a versatile building block in organic synthesis, coordination chemistry, and medicinal chemistry research [2].

Why Cyclopropane-1,2-diamine Dihydrochloride Cannot Be Simply Replaced by Ethylenediamine, DACH, or Other Vicinal Diamines


Cyclopropane-1,2-diamine dihydrochloride exhibits a unique combination of extreme conformational rigidity (zero rotatable bonds) [1], high ring strain (≈27.5 kcal/mol) [2], and reduced basicity (predicted pKa ≈8.94) that fundamentally differentiates it from linear analogs like ethylenediamine or larger cyclic analogs like 1,2-diaminocyclohexane (DACH). These structural and electronic features translate into measurable differences in binding affinity, reaction selectivity, and protonation state at physiological pH, making direct substitution scientifically unsound without validation [3]. The following quantitative evidence demonstrates precisely where this compound diverges from closest alternatives.

Cyclopropane-1,2-diamine Dihydrochloride: Quantified Differentiation Evidence Against Closest Analogs


Stereochemistry-Dependent Dopamine Receptor Binding: Cis Isomers Show >100-Fold Higher Affinity Than Trans Analogs

Benzamide derivatives synthesized from cis- or trans-1,2-diaminocyclopropane were evaluated in binding assays for human dopamine D2 and D3 receptors expressed in CHO cells [1]. The cis-configured compounds (cis-3b and cis-3f) exhibited low nanomolar binding affinities, whereas the corresponding trans-configured compounds showed >100-fold lower affinity or no measurable binding [1]. This demonstrates that stereochemical configuration around the cyclopropane ring is a critical determinant of biological activity.

Dopamine Receptor Ligands Stereochemistry-Activity Relationship CNS Drug Discovery

Conformational Rigidity: Zero Rotatable Bonds in Cyclopropane-1,2-diamine Versus Two in Ethylenediamine

The cyclopropane ring imposes complete conformational rigidity on the vicinal diamine scaffold, as evidenced by zero rotatable bonds in computational property databases [1]. In contrast, the linear analog ethylenediamine possesses two rotatable bonds, allowing free rotation around the C-C bond and multiple low-energy conformations [2]. This structural difference translates into a significant entropic advantage for cyclopropane-1,2-diamine when employed as a ligand or building block.

Conformational Restriction Ligand Design Entropic Binding Advantage

Reduced Basicity (pKa ~8.94) Due to Ring Strain: Different Protonation State at Physiological pH Compared to Ethylenediamine

The strained cyclopropane ring significantly reduces the basicity of the adjacent amino groups. The predicted pKa of trans-cyclopropane-1,2-diamine is approximately 8.94 , which is substantially lower than the first pKa of ethylenediamine (≈10.7) [1] and comparable to the second pKa of ethylenediamine (≈7.6). This altered basicity profile affects the protonation state at physiological pH (7.4) and influences solubility, membrane permeability, and metal coordination properties.

Amine Basicity Protonation State pH-Dependent Reactivity

Higher Molecular Weight and Salt Form Impact Formulation and Molar Equivalents in Synthetic Protocols

Cyclopropane-1,2-diamine dihydrochloride (MW 145.03 g/mol) is supplied as the dihydrochloride salt, which provides enhanced stability and handling safety compared to the free base. In comparison, ethylenediamine dihydrochloride has a molecular weight of 133.02 g/mol [1]. This difference affects molar equivalent calculations when substituting one reagent for another in synthetic protocols.

Reagent Formulation Molar Calculations Salt Selection

Consistent High Purity (95-98%) Across Multiple Suppliers Ensures Reproducibility in Research Applications

Cyclopropane-1,2-diamine dihydrochloride is available from multiple reputable suppliers with specified minimum purity of 95-98% . This consistent high purity specification reduces the risk of batch-to-batch variability that can compromise experimental reproducibility. In contrast, some cyclopropane diamine analogs are available only at lower purity grades or require custom synthesis with undefined purity [1].

Reagent Purity Reproducibility Quality Control

Optimal Use Cases for Cyclopropane-1,2-diamine Dihydrochloride Based on Quantitative Differentiation Evidence


Asymmetric Synthesis and Chiral Ligand Design Requiring Conformational Rigidity

The zero rotatable bonds and high ring strain of cyclopropane-1,2-diamine dihydrochloride make it an ideal scaffold for designing conformationally restricted chiral ligands in asymmetric catalysis [1]. The rigid cyclopropane backbone enforces a precise spatial orientation of the amino groups, which can enhance enantioselectivity in metal-catalyzed reactions compared to flexible analogs like ethylenediamine [1]. Procurement of the dihydrochloride salt provides a stable, easy-to-handle form that can be readily neutralized to the free base for ligand preparation.

Structure-Based Drug Design Targeting Receptors Sensitive to Stereochemistry

The >100-fold difference in dopamine receptor binding affinity between cis and trans cyclopropane diamine derivatives [2] underscores the critical importance of stereochemical purity for medicinal chemistry applications. Researchers developing ligands for GPCRs or other stereosensitive targets should select stereochemically defined cyclopropane-1,2-diamine isomers rather than racemic mixtures. The dihydrochloride salt form facilitates aqueous solubility for biochemical assays and crystallization trials.

Synthesis of Conformationally Restricted Peptidomimetics and Bioactive Small Molecules

The combination of reduced basicity (pKa ~8.94) and complete conformational restriction [1] makes cyclopropane-1,2-diamine dihydrochloride a valuable building block for peptidomimetics and conformationally constrained analogs. The lower pKa reduces positive charge at physiological pH, improving membrane permeability and metabolic stability compared to more basic diamines like ethylenediamine. This property is particularly advantageous in CNS drug discovery programs where passive blood-brain barrier penetration is required.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis Requiring Defined Geometry

The rigid cyclopropane backbone provides a fixed bite angle for metal coordination, which differs from the flexible coordination geometry of ethylenediamine [1]. This defined geometry can be exploited in the synthesis of metal-organic frameworks (MOFs) and discrete coordination complexes where precise spatial control of metal centers is required. The high purity (95-98%) ensures reproducible stoichiometry in complex formation.

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